Peramivir trihydrate
Overview
Description
Peramivir trihydrate is an antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza. It is a neuraminidase inhibitor, acting as a transition-state analogue inhibitor of influenza neuraminidase, thereby preventing new viruses from emerging from infected cells .
Scientific Research Applications
Peramivir trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of neuraminidase inhibition.
Biology: Investigated for its effects on various biological pathways and processes.
Medicine: Clinically used to treat influenza infections by inhibiting the neuraminidase enzyme.
Industry: Employed in the development of antiviral drugs and related pharmaceuticals .
Mechanism of Action
Target of Action
Peramivir trihydrate primarily targets the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .
Mode of Action
This compound acts as a neuraminidase inhibitor . It binds to the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell . This inhibition prevents new virus particles from being released from the infected cells, thereby halting the spread of the infection within the host .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the life cycle of the influenza virus . By inhibiting the neuraminidase enzyme, this compound disrupts the normal life cycle of the virus, preventing the release and spread of new virus particles .
Pharmacokinetics
This compound is administered intravenously, resulting in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . Approximately 65% of the drug is excreted unchanged in the urine within the first 24 hours .
Result of Action
The primary result of this compound’s action is the inhibition of influenza virus replication . By preventing the release of new virus particles from infected cells, this compound effectively halts the spread of the virus within the host . This leads to a reduction in the severity and duration of influenza symptoms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions. Additionally, individual patient factors such as age, health status, and renal function can also affect the drug’s action . .
Safety and Hazards
Future Directions
Peramivir has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . This suggests that peramivir might be a candidate for the treatment of COVID-19 and other infections related to cytokine storm syndrome .
Biochemical Analysis
Biochemical Properties
Peramivir trihydrate is a highly potent, selective, and orally active influenza virus neuraminidase (NA) inhibitor . It exhibits antiviral activity against type A and B influenza virus including pandemic influenza A/H1N1 virus . It also exhibits its antiviral effects on avian influenza viruses like H5N1 and H9N2 strains .
Cellular Effects
This compound has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, this compound reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . In human peripheral blood mononuclear cells (hPBMCs), this compound could also inhibit the release of TNF-α .
Molecular Mechanism
This compound is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells . It works by preventing new viruses from emerging from infected cells .
Temporal Effects in Laboratory Settings
This compound has been found to be effective in reducing morbidity and mortality in laboratory settings . It has been observed that this compound undergoes a substantial conformational shift upon binding to the neuraminidase active site . This previously unrecognized conformational flexibility may be a liability for this compound itself, or for future applications of the underlying cyclopentane scaffold .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peramivir trihydrate involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. One method involves the use of a cyclopentane scaffold, which undergoes various chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved with high yield and stability through a process that adheres to good manufacturing practices (GMP). This method avoids the use of highly toxic methanol and activated carbon, making it suitable for producing high-quality pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
Peramivir trihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Uniqueness
Peramivir trihydrate is unique in its high potency and intravenous administration route, which allows for rapid onset of action. Unlike oseltamivir and zanamivir, which are administered orally and via inhalation respectively, this compound provides an alternative treatment option for patients who may have difficulty with other administration routes .
Properties
CAS No. |
1041434-82-5 |
---|---|
Molecular Formula |
C15H30N4O5 |
Molecular Weight |
346.42 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1 |
InChI Key |
DLIKIAYLVAIOME-BMIRNUAISA-N |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O |
SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O |
1041434-82-5 | |
Synonyms |
3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Peramivir trihydrate against influenza viruses?
A1: this compound acts as a neuraminidase inhibitor, effectively targeting the neuraminidase enzyme crucial for the release of newly formed influenza virus particles from infected cells. [, ] By inhibiting neuraminidase, this compound prevents the spread of the virus to other healthy cells.
Q2: What is the pharmacokinetic profile of this compound in humans?
A2: Research in healthy Chinese volunteers demonstrated that this compound, administered intravenously at doses ranging from 150-600 mg, exhibited linear pharmacokinetics, meaning drug exposure increased proportionally with dose. [] this compound is primarily eliminated from the body in its unchanged form through urine. [] Additionally, multiple dose studies indicated no significant drug accumulation after repeated administration. []
Q3: What is the crystal structure of this compound and how does it relate to its stability?
A3: Crystallographic analysis revealed that this compound crystallizes in the tetragonal space group P42212. [] The crystal structure consists of organic Peramivir molecules forming one-dimensional infinite micelles surrounded by layers of water molecules. [] This specific arrangement of molecules and water molecules contributes to the stability of the trihydrate form. Interestingly, this compound undergoes a phase transition upon prolonged exposure to X-rays or air, leading to a closely related phase with reduced water content. []
Q4: What are the reported adverse effects associated with this compound?
A4: In clinical trials involving healthy Chinese volunteers, this compound was generally well-tolerated at single doses up to 750 mg and multiple doses up to 300 mg daily for 5 days. [] Observed adverse effects were typically mild and transient, primarily consisting of abnormalities in some clinical laboratory values and electrocardiogram readings. [] No serious adverse events were reported during these trials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.